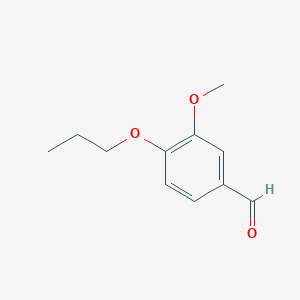

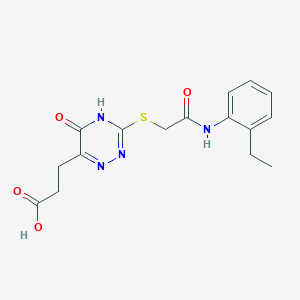

![molecular formula C11H19NO3 B2538707 Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2225136-76-3](/img/structure/B2538707.png)

Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, is a structurally complex molecule that falls within the category of bicyclic compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic and heterocyclic compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of the bicyclic structure followed by functionalization at various positions. For example, the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved a reaction with ammonium acetate in glacial acetic acid . Similarly, the synthesis of N-t-butoxycarbonyl-1-amino-2-oxo-3-oxabicyclo[3.1.0]hexane relied on an intramolecular carbenoid reaction followed by Curtius degradation . These methods could potentially be adapted for

Wissenschaftliche Forschungsanwendungen

Neuroprotective Potential

Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate exhibits neuroprotective properties. For instance, a compound structurally similar, Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), was developed as a potential neuroprotective drug. It was radiolabeled and shown to effectively cross the brain-blood barrier, accumulating in various cortical brain regions in animal models. This suggests its potential for use in neuroimaging and possibly therapeutic interventions in neurological conditions (Yu et al., 2003).

Pheromone Research

Although not directly related to Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, a similar compound, 2-Ethyl-3,5-dimethylpyrazine, was studied for its pheromone properties in the context of controlling insect populations, specifically the red imported fire ant. This highlights the potential for structurally similar compounds to be used in ecological and agricultural research (Li, Liu, & Chen, 2019).

Dopamine Transporter Imaging

Compounds like Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate might have implications in the imaging of neurotransmitter systems. For example, technetium-labeled tropanes with substitutions on the phenyl ring were investigated as potential imaging agents for dopamine transporters, showing specific uptake in brain regions associated with dopamine activity (Vanbilloen et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions for this compound could be vast and would depend on its intended application. If it’s a potential drug candidate, future studies might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and evaluating its efficacy and safety in preclinical and clinical trials .

Eigenschaften

IUPAC Name |

ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-4-14-8(13)11-5-10(6-11,7-12)15-9(11,2)3/h4-7,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRLHOALCAGSSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(OC2(C)C)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B2538629.png)

![[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate](/img/structure/B2538632.png)

![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2538633.png)

![(1R,5S)-N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2538634.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538637.png)

![N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538638.png)

![6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538644.png)

![1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2538645.png)